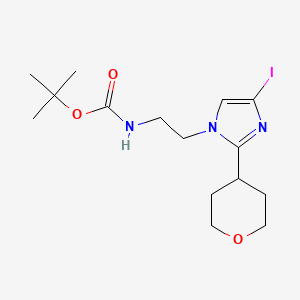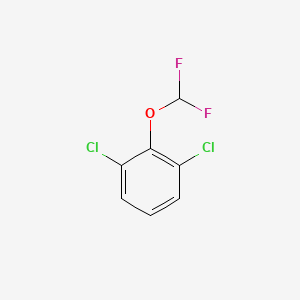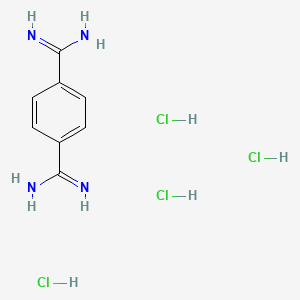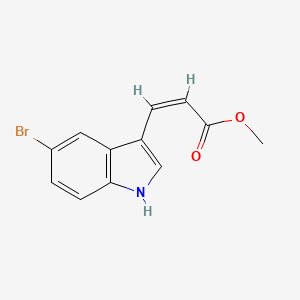![molecular formula C5H4N2OS2 B14030658 5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14030658.png)
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one is a heterocyclic compound that features a fused ring system containing both thiazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones or α-haloesters in the presence of a base, leading to the formation of the thiazolo[4,5-b][1,4]thiazine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like triethylamine or sodium hydride .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[4,5-b][1,4]thiazine derivatives.
Substitution: Formation of substituted thiazolo[4,5-b][1,4]thiazine derivatives.
Scientific Research Applications
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one varies depending on its application:
Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Electronic Properties: The rigid planar structure of the compound allows for efficient π-π stacking, making it suitable for use in organic electronics.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Thiazine: Contains a six-membered ring with sulfur and nitrogen atoms.
Thiazolo[5,4-d]thiazole: Another fused ring system with similar electronic properties.
Uniqueness
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C5H4N2OS2 |
|---|---|
Molecular Weight |
172.2 g/mol |
IUPAC Name |
7H-[1,3]thiazolo[4,5-b][1,4]thiazin-6-one |
InChI |
InChI=1S/C5H4N2OS2/c8-3-1-9-4-5(7-3)10-2-6-4/h2H,1H2,(H,7,8) |
InChI Key |
IJITVVBSNKSKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B14030629.png)






